

Kinase Selectivity Profile of OMS14: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OMS14

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This guide provides a comparative analysis of the kinase selectivity profile of **OMS14**, a dual inhibitor of phosphoinositide 3-kinase γ (PI3K γ) and δ (PI3K δ). Due to the limited publicly available kinase screening data for **OMS14**, this guide will leverage data on well-characterized PI3K inhibitors with varying selectivity profiles to provide a comprehensive comparison. We will examine the selectivity of **OMS14** in the context of a dual PI3K γ/δ inhibitor, Duvelisib, and a PI3K δ -selective inhibitor, Idelalisib, alongside pan-PI3K inhibitors.

Introduction to OMS14

OMS14 is a small molecule inhibitor targeting the γ and δ isoforms of phosphoinositide 3-kinase (PI3K). At a concentration of 100 μ M, **OMS14** has been shown to inhibit PI3K γ by 19% and PIK3CD/PIK3R1 (the gene products for the p110 δ and p85 α subunits of PI3K δ) by 65%. This dual activity suggests a potential therapeutic role in diseases where both PI3K γ and PI3K δ signaling are implicated, such as in certain cancers and inflammatory conditions.

Kinase Selectivity Profile Comparison

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. Off-target activities can lead to unforeseen side effects, while a well-defined selectivity profile can enhance the therapeutic window. The following tables compare the available data for **OMS14** with other PI3K inhibitors.

Table 1: PI3K Isoform Selectivity of **OMS14** and Comparator Compounds

Compound	PI3K α (IC50 nM)	PI3K β (IC50 nM)	PI3K γ (IC50 nM)	PI3K δ (IC50 nM)	Selectivity Profile
OMS14*	-	-	-	-	Dual PI3K γ / δ inhibitor
Duvelisib (IPI-145)	1602[1]	85[1]	27.4[1]	2.5[1]	Dual PI3K γ / δ inhibitor
Idelalisib	8600[2][3]	4000[2][3]	2100[2][3]	19[2][3]	PI3K δ selective inhibitor
Buparlisib (BKM120)	52[4]	166[4]	262[4]	116[4]	Pan-PI3K inhibitor
Copanlisib	0.5	3.7	6.4	0.7	Pan-PI3K inhibitor with preference for α and δ

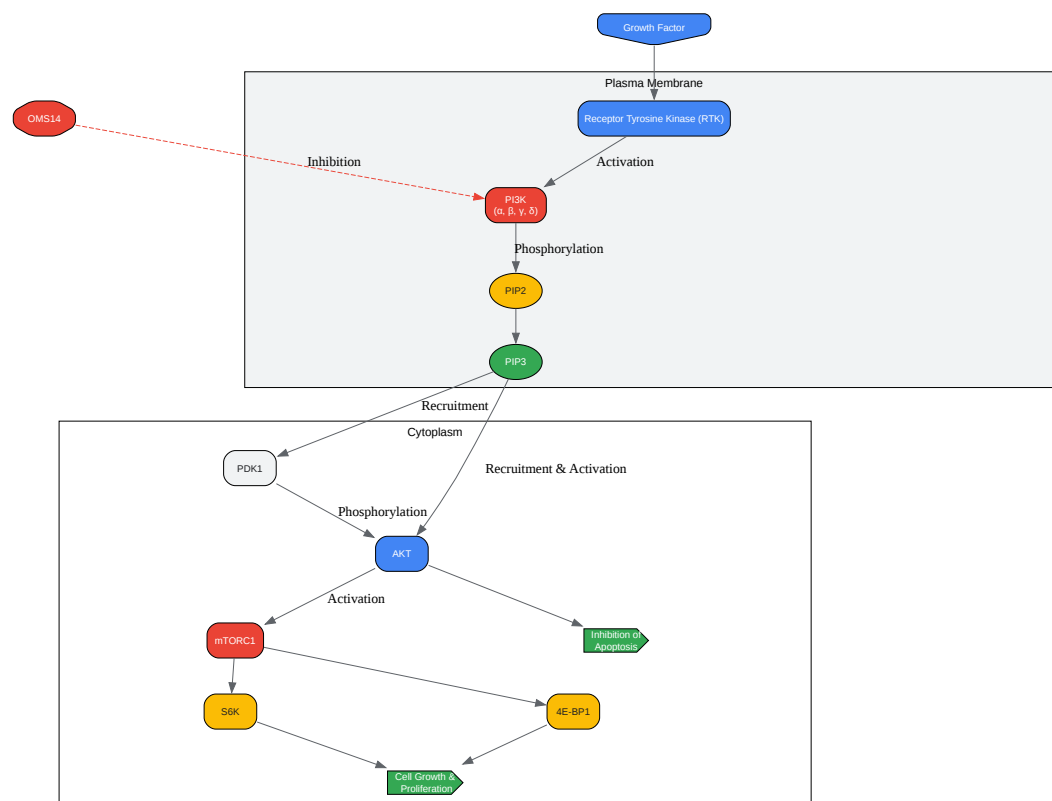
Note: Specific IC50 values for **OMS14** are not publicly available. At 100 μ M, **OMS14** inhibits PI3K γ by 19% and PI3K δ by 65%.

Table 2: Anti-proliferative Activity of **OMS14**

Compound	Cell Line	IC50 (μ M)
OMS14	A549 (Lung Carcinoma)	22.13
OMS14	MCF-7 (Breast Cancer)	26.09

Signaling Pathway Context

OMS14 targets key components of the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.



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Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of **OMS14**.

Experimental Methodologies

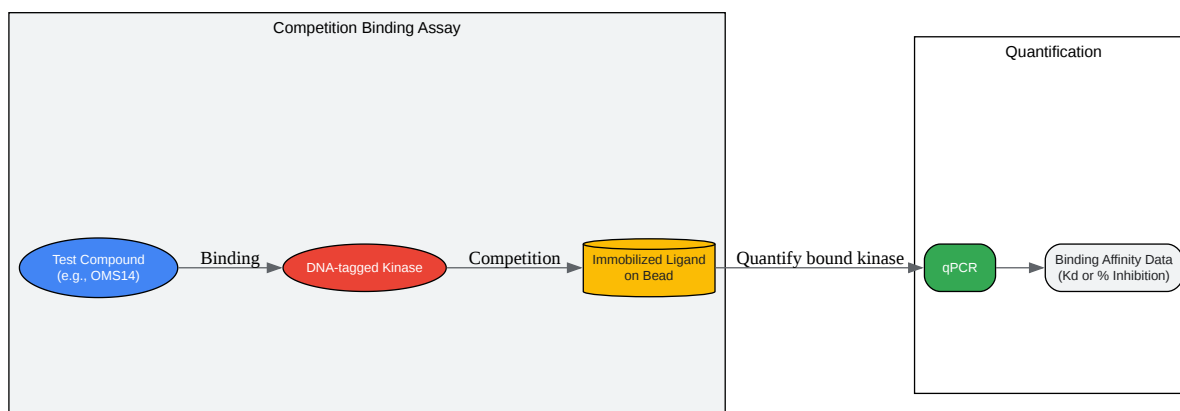
The data presented in this guide are typically generated using the following key experimental protocols.

Kinase Selectivity Profiling (e.g., KINOMEscan™)

Objective: To determine the binding affinity of a compound against a large panel of kinases.

Principle: This is a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to

the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.



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Caption: Workflow for a competition binding assay for kinase selectivity profiling.

Cell Proliferation Assay (MTT Assay)

Objective: To measure the effect of a compound on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). A decrease in the amount of formazan produced correlates with a reduction in cell viability or proliferation.



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Caption: Workflow of the MTT assay for determining cell proliferation.

Conclusion

OMS14 is a dual PI3K α and PI3K δ inhibitor with demonstrated anti-proliferative activity in cancer cell lines. While a comprehensive kinome-wide selectivity profile for **OMS14** is not yet publicly available, its activity against these two specific PI3K isoforms places it in a class of inhibitors with potential applications in both oncology and inflammatory diseases. For a more complete understanding of its therapeutic potential and possible off-target effects, a broad kinase selectivity screen would be highly valuable. Researchers interested in utilizing **OMS14** should consider its dual-target profile in the design and interpretation of their experiments. The comparison with well-characterized inhibitors such as Duvelisib and Idelalisib provides a useful framework for assessing its potential advantages and disadvantages in specific biological contexts.

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- To cite this document: BenchChem. [Kinase Selectivity Profile of OMS14: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377445#comparing-the-kinase-selectivity-profile-of-oms14]

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